5-Hydroxypyridine-2,6(1H,3H)-dione
CAS No.:
Cat. No.: VC18389743
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3 |
|---|---|
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 5-hydroxy-3H-pyridine-2,6-dione |
| Standard InChI | InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |
| Standard InChI Key | IWXAWSWEFQKINC-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(C(=O)NC1=O)O |
Introduction
Structural and Tautomeric Properties
Core Skeletal Features
The compound’s IUPAC name defines a pyridine ring substituted with:
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A hydroxyl group at position 5
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Two ketone oxygen atoms at positions 2 and 6
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Two enolic hydrogen atoms at positions 1 and 3
This arrangement creates a conjugated system that stabilizes through keto-enol tautomerism. Comparative analysis with 4-hydroxy-3H-pyridine-2,6-dione (CAS 859749-74-9) reveals analogous hydrogen-bonding networks, where intramolecular interactions between hydroxyl and carbonyl groups influence solubility and crystallinity .
Table 1: Comparative molecular properties of hydroxypyridinedione derivatives
Spectroscopic Signatures
Although experimental NMR data for 5-hydroxypyridine-2,6(1H,3H)-dione remains unpublished, related compounds exhibit characteristic signals:
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¹H NMR: Downfield shifts for enolic protons (δ 10–12 ppm) due to strong deshielding
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¹³C NMR: Carbonyl carbons resonate at δ 165–175 ppm, while hydroxyl-bearing carbons appear at δ 90–100 ppm
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IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹)
Synthetic Methodologies
Multi-Component Condensation Routes
The synthesis of polyhydroxypyridinediones frequently employs one-pot reactions between heterocyclic aldehydes, ammonia, and active methylene compounds. For example, barbituric acid reacts with 2-chloro-3-formylquinoline under basic conditions to yield naphthyridine derivatives containing a 6-hydroxy-2,4-dioxotetrahydropyrimidine subunit . Adapting this protocol could enable the construction of 5-hydroxypyridine-2,6(1H,3H)-dione through judicious selection of starting materials.
Table 2: Representative reaction conditions for hydroxypyridinedione synthesis
| Reactant A | Reactant B | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Barbituric acid | 2-Chloro-3-formylquinoline | K₂CO₃ | 80°C | 78 | |
| 2-Hydroxypyridine | O₂ (via dioxygenase) | HpoBCDF | 30°C | N/A | |
| 5-Aminouracil | Glyoxal | HCl | Reflux | 65 |
Enzymatic Oxidation Pathways
Microbial degradation studies on 2-hydroxypyridine in Rhodococcus rhodochrous PY11 demonstrate the action of four-component dioxygenases (HpoBCDF) that hydroxylate the substrate to form 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one . This intermediate undergoes spontaneous oxidation to blue-pigmented 2,3,6-trihydroxypyridine, suggesting that tailored biocatalysts could generate 5-hydroxypyridine-2,6(1H,3H)-dione from suitable precursors.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring directs electrophiles to the meta and para positions relative to the hydroxyl group. Halogenation and nitration reactions typically require activating groups, but the presence of multiple electron-withdrawing carbonyls may permit functionalization under mild conditions.
Coordination Chemistry
Hydroxypyridinediones act as polydentate ligands, forming stable complexes with transition metals. The 2,6-dione moiety chelates metal ions through oxygen atoms, while the hydroxyl group can participate in secondary bonding interactions. Such complexes find applications in catalysis and materials science .
Antimicrobial Properties
The iron-chelating ability of hydroxypyridinediones disrupts microbial metalloenzymes essential for DNA synthesis and oxidative stress response. Structure-activity relationship (SAR) studies indicate that additional hydroxyl groups enhance bacteriostatic effects against Gram-positive pathogens .
Industrial and Material Science Applications
Metal-Organic Frameworks (MOFs)
Rigid hydroxypyridinedione ligands construct porous MOFs with high surface areas (>1500 m²/g). These materials demonstrate exceptional gas storage capacities, particularly for CO₂ (12.5 mmol/g at 298 K) .
Photoresponsive Materials
Conjugation with π-extended aromatic systems yields chromophores absorbing in the visible spectrum (λmax = 450–550 nm). Such derivatives serve as photoinitiators in polymer chemistry and components of organic photovoltaic devices .
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